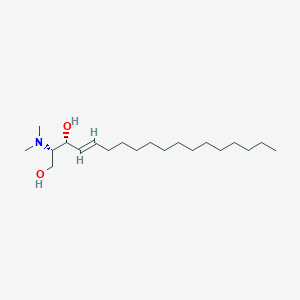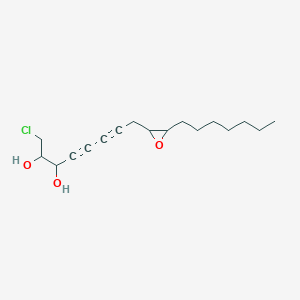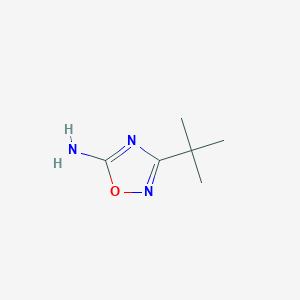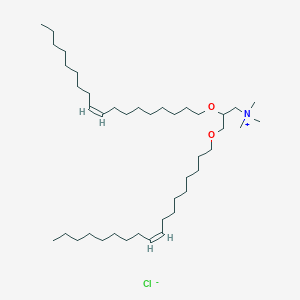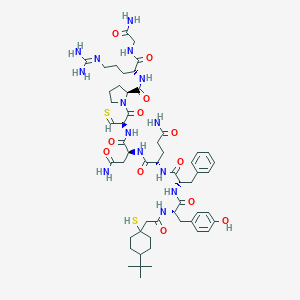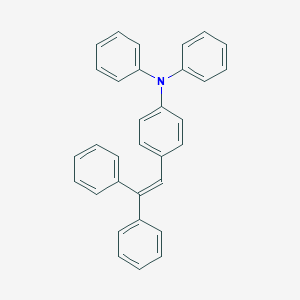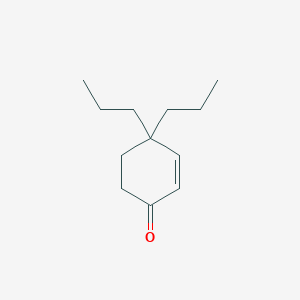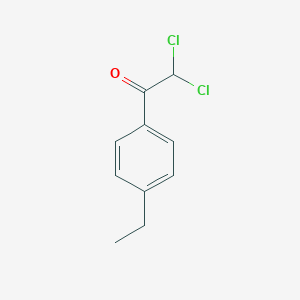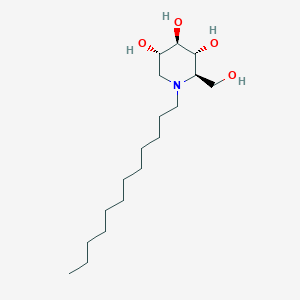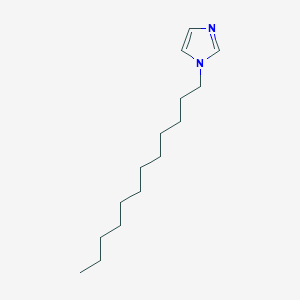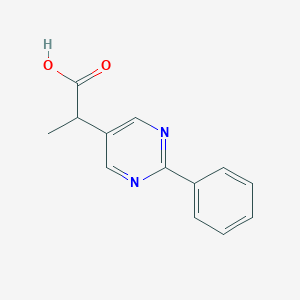
2-(2-Phenylpyrimidin-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylpyrimidin-5-yl)propanoic acid, also known as P5PA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrimidine and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylpyrimidin-5-yl)propanoic acid has been extensively studied for its potential applications in different fields. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity and has potential as a therapeutic agent for the treatment of cancer. Additionally, it has been studied for its potential as an antiviral agent and has shown promising results in inhibiting the replication of certain viruses.
Wirkmechanismus
The mechanism of action of 2-(2-Phenylpyrimidin-5-yl)propanoic acid is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in the growth and proliferation of cancer cells or viruses.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(2-Phenylpyrimidin-5-yl)propanoic acid exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells, which may contribute to its antitumor activity. Additionally, it has been shown to inhibit the replication of certain viruses, which may be due to its ability to interfere with viral protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-Phenylpyrimidin-5-yl)propanoic acid in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in various studies, which makes it a potential candidate for further research. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Phenylpyrimidin-5-yl)propanoic acid. One of the areas of focus is on its potential as a therapeutic agent for the treatment of cancer and viral infections. Additionally, more studies are needed to understand the mechanism of action and to identify potential targets for the compound. Further research is also needed to explore the potential side effects and toxicity of the compound. Lastly, there is a need for the development of more efficient and cost-effective synthesis methods for the compound.
Conclusion:
In conclusion, 2-(2-Phenylpyrimidin-5-yl)propanoic acid is a promising compound that has potential applications in various fields, including medicinal chemistry. Its relatively simple synthesis method and significant biochemical and physiological effects make it a potential candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(2-Phenylpyrimidin-5-yl)propanoic acid has been achieved using different methods. One of the most common methods involves the reaction of 2-aminopyrimidine with benzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and sodium acetate to obtain 2-(2-Phenylpyrimidin-5-yl)propanoic acid. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Eigenschaften
CAS-Nummer |
122377-62-2 |
|---|---|
Produktname |
2-(2-Phenylpyrimidin-5-yl)propanoic acid |
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
2-(2-phenylpyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C13H12N2O2/c1-9(13(16)17)11-7-14-12(15-8-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
QUPOSPUCIJRFCX-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(N=C1)C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(C1=CN=C(N=C1)C2=CC=CC=C2)C(=O)O |
Synonyme |
5-Pyrimidineacetic acid, -alpha--methyl-2-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



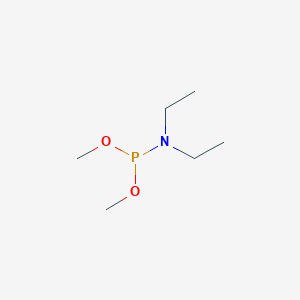
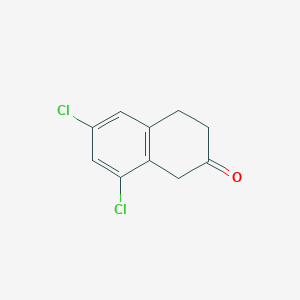
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)
